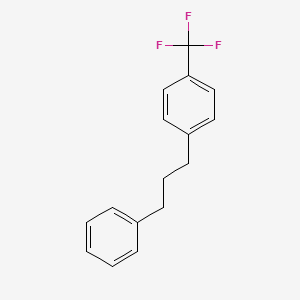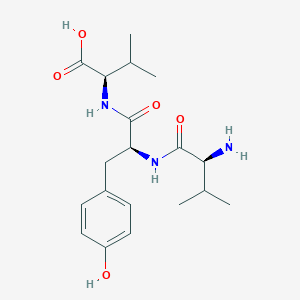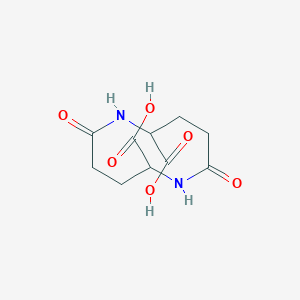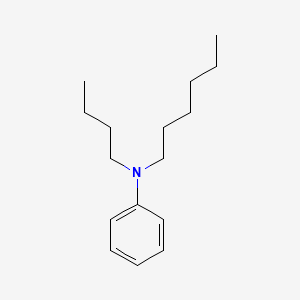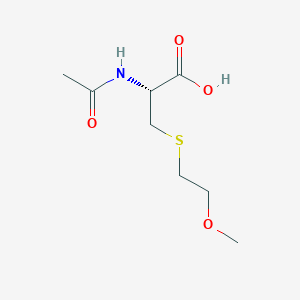
N-Acetyl-S-(2-methoxyethyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2-methoxyethyl)-L-cysteine is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom and a methoxyethyl group attached to the sulfur atom of the cysteine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-methoxyethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the methoxyethyl group. The reaction conditions may vary depending on the specific synthetic route chosen. Common reagents used in the synthesis include acetic anhydride for acetylation and methoxyethyl chloride for the introduction of the methoxyethyl group. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yield and purity, and may involve additional purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2-methoxyethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(2-methoxyethyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(2-methoxyethyl)-L-cysteine involves its interaction with molecular targets and pathways within cells. The acetyl and methoxyethyl groups may influence the compound’s ability to interact with enzymes, receptors, or other proteins, thereby modulating various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-Acetyl-S-(2-methoxyethyl)-L-cysteine can be compared with other cysteine derivatives, such as N-Acetyl-L-cysteine and S-Methyl-L-cysteine. While these compounds share some structural similarities, this compound is unique due to the presence of the methoxyethyl group, which may confer distinct chemical and biological properties. Similar compounds include:
- N-Acetyl-L-cysteine
- S-Methyl-L-cysteine
- S-Ethyl-L-cysteine
Propiedades
Número CAS |
64349-12-8 |
|---|---|
Fórmula molecular |
C8H15NO4S |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2-methoxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-6(10)9-7(8(11)12)5-14-4-3-13-2/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
Clave InChI |
BIYPAUDOMDPWCS-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSCCOC)C(=O)O |
SMILES canónico |
CC(=O)NC(CSCCOC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


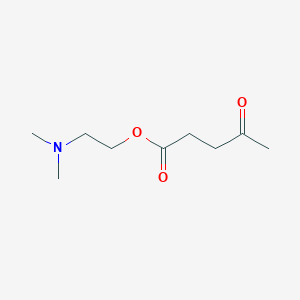
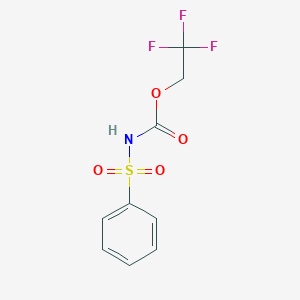
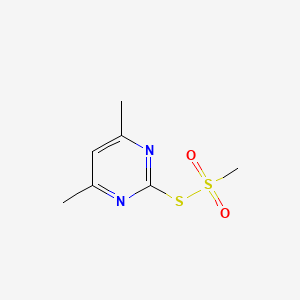
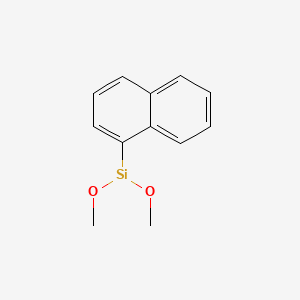
![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
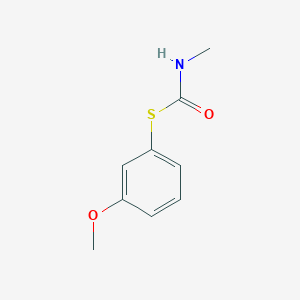
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
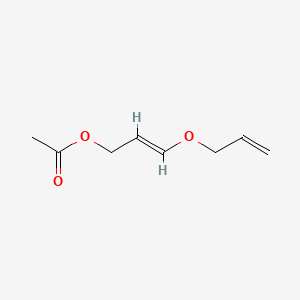
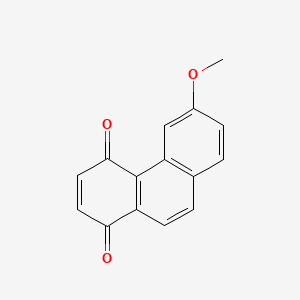
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
